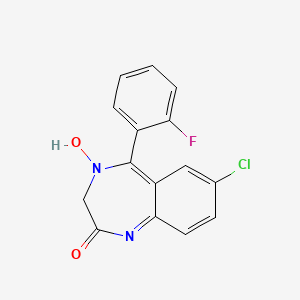

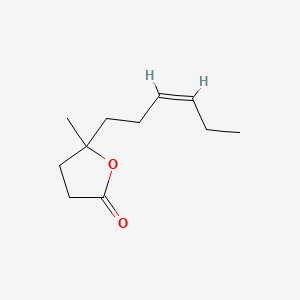

1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Studies

Synthetic Methodologies : Pyrazole derivatives, such as "1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine," are synthesized through various chemical reactions, including the cyclocondensation of ethyl acetoacetate with hydrazine hydrate and different aldehydes or ketones. These methods offer green, solvent-free conditions, highlighting the importance of sustainable chemistry practices in the development of pyrazole compounds (Al-Matar et al., 2010), (Zolfigol et al., 2013).

Antimicrobial and Antiviral Activities : Several studies have evaluated the antimicrobial and antiviral properties of pyrazole derivatives, indicating their potential as therapeutic agents. For instance, compounds synthesized from pyrazole nuclei have been screened against various cell cultures for antimicrobial and antiviral testing, showing promising results (Joshi et al., 2010).

Antitumor Activities : Research has also been conducted on the antitumor properties of pyrazole derivatives, with some compounds exhibiting significant activities against human leukemia cells. This suggests the potential use of these compounds in cancer therapy (Zsoldos-Mády et al., 2006).

Structural and Theoretical Investigations

Molecular Structure Analysis : Detailed structural and spectral studies on pyrazole derivatives provide insight into their chemical properties and reactivity. For example, investigations into the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid through experimental and theoretical methods have helped elucidate its chemical behavior and potential interactions in biological systems (Viveka et al., 2016).

Catalytic Applications : The use of 1-methylimidazolium trinitromethanide as a nano ionic liquid catalyst for the synthesis of pyrazole derivatives underlines the role of catalysis in enhancing the efficiency and selectivity of chemical reactions. This approach aligns with the principles of green chemistry, aiming to reduce environmental impact (Zolfigol et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine involves the reaction of 5-methyl-3-pyrazolecarboxylic acid with isopropylhydrazine in the presence of a coupling agent such as EDC or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "5-methyl-3-pyrazolecarboxylic acid", "isopropylhydrazine", "EDC or DCC", "acetic anhydride" ], "Reaction": [ "Step 1: React 5-methyl-3-pyrazolecarboxylic acid with EDC or DCC and isopropylhydrazine in a suitable solvent such as DMF or DMSO.", "Step 2: Allow the reaction mixture to stir at room temperature for several hours until completion.", "Step 3: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Treat the resulting intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |

Numéro CAS |

6736-44-3 |

Nom du produit |

1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine |

Formule moléculaire |

C8H14N4O |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

5-methyl-N'-propan-2-yl-3H-pyrazole-3-carbohydrazide |

InChI |

InChI=1S/C8H14N4O/c1-5(2)9-12-8(13)7-4-6(3)10-11-7/h4-5,7,9H,1-3H3,(H,12,13) |

Clé InChI |

AKKYYGMQUOASSM-UHFFFAOYSA-N |

SMILES |

CC1=CC(N=N1)C(=O)NNC(C)C |

SMILES canonique |

CC1=CC(N=N1)C(=O)NNC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-](/img/structure/B1617706.png)

![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)

![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)

![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)